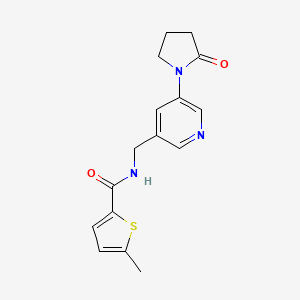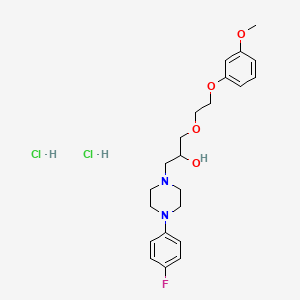![molecular formula C9H17N2O3P B2515633 dietil [(1-metil-1H-pirazol-5-il)metil]fosfonato CAS No. 163626-86-6](/img/structure/B2515633.png)
dietil [(1-metil-1H-pirazol-5-il)metil]fosfonato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate is an organophosphorus compound with the molecular formula C9H17N2O3P. It is a liquid at room temperature and is known for its applications in various fields of chemistry and biology. The compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. This structure imparts unique chemical properties to the compound, making it a valuable reagent in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them potential candidates for drug development.
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazole core have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with a pyrazole core have been known to influence a variety of biochemical pathways, suggesting a broad spectrum of potential effects .
Result of Action
Similar compounds with a pyrazole core have been known to exhibit a wide range of biological activities .
Análisis Bioquímico
Biochemical Properties
Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The pyrazole ring in the compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity . For instance, pyrazole derivatives have been shown to interact with enzymes involved in metabolic pathways, such as hydrolases and oxidoreductases . These interactions can lead to changes in enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to modulate the activity of kinases, which are crucial for cell signaling pathways . By affecting kinase activity, diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses. Additionally, the compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate involves its binding interactions with biomolecules. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This compound can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins. For example, by inhibiting specific kinases, diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate can prevent the phosphorylation of transcription factors, thereby altering their activity and the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its activity . Long-term studies have shown that the compound can have sustained effects on cellular function, but its activity may diminish over time due to degradation . In vitro and in vivo studies have demonstrated that the compound can maintain its activity for several hours to days, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, the compound can become toxic, leading to adverse effects such as cellular damage and organ toxicity . Studies have shown that the threshold for toxicity varies depending on the animal model and the route of administration .
Metabolic Pathways
Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . Additionally, the compound can interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), influencing the redox state of the cell and affecting metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . For example, the compound may bind to albumin in the bloodstream, allowing it to be transported to different tissues . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects .
Subcellular Localization
The subcellular localization of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Métodos De Preparación
The synthesis of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable pyrazole derivative. One common method includes the use of 1-methyl-1H-pyrazole-5-carbaldehyde as a starting material. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The reaction proceeds via the formation of a phosphonate ester intermediate, which is then purified to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding phosphonate oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding phosphine derivative.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonate oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Comparación Con Compuestos Similares
Diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate can be compared with other similar compounds, such as:
Diethyl [(1H-pyrazol-5-yl)methyl]phosphonate: This compound lacks the methyl group on the pyrazole ring, which can affect its reactivity and biological activity.
Diethyl [(3-methyl-1H-pyrazol-5-yl)methyl]phosphonate:
Diethyl [(1-methyl-1H-imidazol-5-yl)methyl]phosphonate: This compound contains an imidazole ring instead of a pyrazole ring, resulting in different chemical behavior and biological activities.
These comparisons highlight the uniqueness of diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate in terms of its structure and applications.
Propiedades
IUPAC Name |
5-(diethoxyphosphorylmethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2O3P/c1-4-13-15(12,14-5-2)8-9-6-7-10-11(9)3/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGPNLJWFFGNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=NN1C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2515551.png)
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)
![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B2515555.png)
![1-(4-fluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2515556.png)

![N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2515558.png)
![3-Methyl-1-[(quinolin-8-yl)methyl]urea](/img/structure/B2515560.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2515562.png)
![3-cyclopentyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515563.png)
![ethyl 4-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2515564.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)

![N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2515571.png)
![4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride](/img/structure/B2515572.png)
